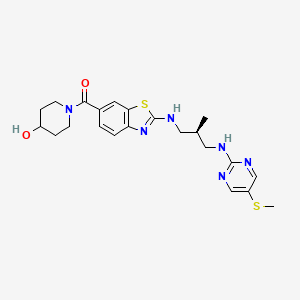
Pcsk9-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pcsk9-IN-15 is a compound that inhibits the activity of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by binding to low-density lipoprotein receptors (LDLR) on the surface of liver cells, leading to their degradation. By inhibiting PCSK9, this compound helps increase the number of LDLR available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby reducing cholesterol levels and potentially lowering the risk of cardiovascular diseases .
Preparation Methods
The synthesis of Pcsk9-IN-15 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Key Intermediates: This step involves the preparation of intermediate compounds through reactions such as condensation, cyclization, and functional group transformations.
Coupling Reactions: The key intermediates are then coupled using reagents like coupling agents and catalysts to form the desired product.
Purification: The final product is purified using techniques such as chromatography and recrystallization to obtain this compound in its pure form
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Pcsk9-IN-15 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms using reducing agents.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Hydrolysis reactions can break down this compound into smaller fragments in the presence of water and catalysts
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pcsk9-IN-15 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Researchers use this compound to investigate the role of PCSK9 in various biological processes, including lipid metabolism and cellular signaling pathways.
Medicine: this compound is studied for its potential therapeutic applications in treating hypercholesterolemia and reducing the risk of cardiovascular diseases.
Industry: This compound can be used in the development of new drugs and therapeutic agents targeting PCSK9
Mechanism of Action
Pcsk9-IN-15 exerts its effects by binding to PCSK9 and inhibiting its interaction with LDLR. This prevents the degradation of LDLR, allowing more receptors to be available on the surface of liver cells to clear LDL-C from the bloodstream. The molecular targets of this compound include PCSK9 and LDLR, and the pathways involved are related to cholesterol metabolism and lipid homeostasis .
Comparison with Similar Compounds
Pcsk9-IN-15 is compared with other PCSK9 inhibitors such as alirocumab, evolocumab, and inclisiran. These compounds also inhibit PCSK9 but may differ in their structure, potency, and pharmacokinetic properties. This compound is unique in its specific binding affinity and inhibitory activity against PCSK9, making it a valuable tool for research and potential therapeutic applications .
Similar compounds include:
Alirocumab: A monoclonal antibody that inhibits PCSK9.
Evolocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces PCSK9 production .
Properties
Molecular Formula |
C22H28N6O2S2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[2-[[(2S)-2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]-1,3-benzothiazol-6-yl]methanone |
InChI |
InChI=1S/C22H28N6O2S2/c1-14(10-23-21-24-12-17(31-2)13-25-21)11-26-22-27-18-4-3-15(9-19(18)32-22)20(30)28-7-5-16(29)6-8-28/h3-4,9,12-14,16,29H,5-8,10-11H2,1-2H3,(H,26,27)(H,23,24,25)/t14-/m0/s1 |
InChI Key |
MNEOZIJAHAESRI-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)C(=O)N4CCC(CC4)O |
Canonical SMILES |
CC(CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)C(=O)N4CCC(CC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















